2-[[(pyridin-3-yl)methyl]thio]ethanamine
Description
2-[[(Pyridin-3-yl)methyl]thio]ethanamine is a sulfur-containing ethanamine derivative featuring a pyridin-3-ylmethylthio group. Its structure comprises a pyridine ring substituted at the 3-position with a methylthio (-SCH2-) linker to an ethanamine backbone. Pyridine derivatives are widely studied for their biological activities, including acetylcholinesterase inhibition, receptor modulation, and antimicrobial properties .
Properties
CAS No. |
55272-88-3 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H12N2S/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2 |
InChI Key |
NAIGAQQUVFYXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSCCN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Step 1 : Deprotonation of cysteamine’s thiol group by a base (e.g., NaOH) to form a thiolate ion.
-
Step 2 : Nucleophilic attack of the thiolate on the electrophilic carbon of pyridin-3-ylmethyl halide, forming the thioether bond.
-
Step 3 : Neutralization and isolation of the product.
-
Dissolve cysteamine (1.0 eq) and pyridin-3-ylmethyl chloride (1.1 eq) in anhydrous ethanol.
-
Add NaOH (2.0 eq) gradually at 0°C to deprotonate the thiol.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1).
Key Data :
Challenges :
-
Competing alkylation of the amine group in cysteamine.
-
Mitigation: Use excess cysteamine (1.5–2.0 eq) to favor thiolate formation.
Synthesis via Pyridin-3-ylmethanethiol Intermediate
An alternative route involves pre-forming pyridin-3-ylmethanethiol, followed by coupling with 2-chloroethylamine.
Protocol :
-
Synthesize pyridin-3-ylmethanethiol :
-
Coupling with 2-chloroethylamine :
Key Data :
Advantages :
-
Avoids handling volatile pyridin-3-ylmethyl halides.
-
Higher functional group tolerance.
Reductive Amination of Thioether Precursors
For derivatives requiring protected amines, reductive amination can be employed.
Protocol :
-
Synthesize 2-[[(pyridin-3-yl)methyl]thio]acetaldehyde :
-
Oxidize cysteamine’s amine to an aldehyde using MnO₂.
-
-
Reductive amination :
-
Stir 2-[[(pyridin-3-yl)methyl]thio]acetaldehyde (1.0 eq) with methylamine (2.0 eq) and NaBH₃CN (1.5 eq) in MeOH at 25°C for 24 hours.
-
Yield: 70–80%.
Applications :
-
Useful for N-alkylated derivatives.
Optimization and Scalability Considerations
Critical Factors :
-
Halide Selection :
-
Solvent Choice :
-
Temperature :
Comparative Table of Methods :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | High |
| Thiol Intermediate | 55–60 | 90 | Moderate |
| Reductive Amination | 70–80 | 85 | Low |
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR (CDCl₃): δ 8.4–8.6 (pyridine-H), 3.8 (SCH₂), 2.9 (NH₂).
-
MS (ESI+) : m/z 183.1 [M+H]⁺.
-
HPLC : Retention time 6.2 min (C18 column, MeOH:H₂O 70:30).
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
2-[[(pyridin-3-yl)methyl]thio]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-[[(pyridin-3-yl)methyl]thio]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[[(pyridin-3-yl)methyl]thio]ethanamine involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. The sulfanyl linkage provides flexibility and can participate in redox reactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Linker and Substituent Effects
Pharmacological Implications
- TAAR1 Agonists : Thiophene-based ethanamines (e.g., 2-(3-thienyl)ethanamine) show affinity for TAAR1, while pyridine derivatives may target distinct pathways due to differing electronic profiles .
- Acetylcholinesterase Inhibition: Complex pyridine-pyrazole-quinoline derivatives (e.g., compound 7 in ) demonstrate enzyme inhibition, suggesting the target compound’s pyridine core could be optimized for similar applications.
Q & A
Q. What are the limitations of current synthetic methods for scaling up to multi-gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
